molecular formula C31H29N3O2S B11049606 1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No.: B11049606
M. Wt: 507.6 g/mol
InChI Key: LLLPYWZLSIVCKI-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazacyclopenta[CD]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multistep organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step introduces acyl groups to the aromatic rings.

    Reduction: The acyl groups are then reduced to form the corresponding alkane.

    Nitration: Introduction of nitro groups to the aromatic rings.

    Cyclization: Formation of the diazacyclopenta[CD]azulene core through cyclization reactions.

    Thioamide Formation: Introduction of the carbothioamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would involve optimization of the above steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is unique due to its specific combination of aromatic rings and the diazacyclopenta[CD]azulene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C31H29N3O2S

Molecular Weight

507.6 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29N3O2S/c1-35-24-15-11-21(12-16-24)27-20-34-29(30(37)32-23-8-4-3-5-9-23)28(22-13-17-25(36-2)18-14-22)26-10-6-7-19-33(27)31(26)34/h3-5,8-9,11-18,20H,6-7,10,19H2,1-2H3,(H,32,37)

InChI Key

LLLPYWZLSIVCKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=CC=C6

Origin of Product

United States

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